molecular formula C15H24N5O8P B1260463 Dihydrozeatin riboside monophosphate CAS No. 31284-94-3

Dihydrozeatin riboside monophosphate

Cat. No. B1260463
CAS RN: 31284-94-3
M. Wt: 433.35 g/mol
InChI Key: PHZVBJISZSHIRV-YXYADJKSSA-N
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Description

Dihydrozeatin riboside monophosphate (DHZMP) is a type of cytokinin, a class of phytohormones involved in various processes of growth and development in plants . It is a derivative of zeatin, which is the most important group of isoprenoid cytokinins . Zeatin can be synthesized in two different pathways: the tRNA pathway and the AMP pathway .


Synthesis Analysis

In the tRNA pathway, zeatin is a recycled product of isopentenylated tRNAs. In the AMP pathway, zeatin is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The tZ cytokinins, tZRMP, tZR and tZ, can be converted into DHZMP, DHZR (riboside) and DHZ (free base), respectively, through the action of zeatin reductase .


Molecular Structure Analysis

The molecular structure of DHZMP is derived from the attachment of a ribose to the N9 nitrogen of the adenine ring . The molecular formula of DHZMP is C15H24N5O8P .


Chemical Reactions Analysis

The chemical reactions involving DHZMP are part of the cytokinin metabolic pathways. These pathways involve the conversion of tZ cytokinins into DHZMP through the action of zeatin reductase .

Scientific Research Applications

Cytokinin Metabolism and Plant Growth

Dihydrozeatin riboside monophosphate plays a significant role in the metabolism of cytokinins in plants. For instance, in lupin species, a metabolite of dihydrozeatin riboside was identified as O-acetyl-9-β-D-ribofuranosyldihydrozeatin 5′-monophosphate, highlighting its involvement in plant growth and development processes (Letham & Zhang, 1989). Additionally, in Phaseolus vulgaris L. (common bean), dihydrozeatin riboside was detected in the leaves, suggesting its role in the cytokinin complex within these plants (Wang & Horgan, 2004).

Role in Plant Hormone Regulation

Dihydrozeatin riboside monophosphate is also involved in the regulation of plant hormones, particularly cytokinins. Research on red pine seedlings revealed the presence of various cytokinins including dihydrozeatin-O-glucoside and dihydrozeatin riboside monophosphate, indicating their role in hormone biosynthesis and potentially in growth regulation (Meilan et al., 1993).

Application in Plant Physiology Studies

Studies in plant physiology have utilized dihydrozeatin riboside monophosphate to understand cytokinin metabolism. For example, research on radish seedlings supplied with zeatin showed the formation of various metabolites, including dihydrozeatin riboside monophosphate, which aided in understanding cytokinin metabolism and its impact on plant growth (Parker & Letham, 1973).

Cytokinin Detection and Quantification

Dihydrozeatin riboside monophosphate has been crucial in developing methods for detecting and quantifying cytokinins in biological samples. Techniques involving antibodies against zeatin riboside have been developed to measure the presence of dihydrozeatin riboside monophosphate among other cytokinins in plant tissues, offering valuable insights into plant hormone dynamics (Badenoch-Jones et al., 1984).

Mechanism of Action

The mechanism of action of DHZMP is related to its role as a cytokinin. Cytokinins are plant hormones that regulate multiple processes in plants, including cell proliferation, embryogenesis, senescence, vasculature development, and meristem function . They also initiate nodule organogenesis and have an impact on crop reproductive development, such as flowering and seed filling .

Safety and Hazards

The safety data sheet for DHZMP suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

Recent studies suggest that cytokinins like DHZMP play important roles in plant development and responses to environmental stress . Future research could focus on further uncovering their roles in plant growth and environmental interactions and their potential for crop improvement .

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVBJISZSHIRV-YXYADJKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635826
Record name N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrozeatin riboside monophosphate

CAS RN

31284-94-3
Record name N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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